molecular formula C18H18BClF2N4O B1192293 BDP R6G hydrazide

BDP R6G hydrazide

Cat. No.: B1192293
M. Wt: 390.62
InChI Key: QEUBCPGVPKSGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BDP R6G is a borondipyrromethene dye whose absorption and emission spectra resemble those of R6G (rhodamine 6G). This hydrazide is a carbonyl-reactive compound that is useful for the labeling of aldehydes, ketones, and most carbohydrates (oxidized with periodate).

Scientific Research Applications

1. Detection and Analysis Applications

The applications of BDP R6G hydrazide, particularly in the context of rhodamine 6G hydrazide (R6GH), are primarily focused on detection and analysis. For instance, R6GH has been synthesized as an "off-on" output platform for dual-mode fluorescence and visual detection of lead(II) (Pb2+) in various samples, showing potential for accurate detection and rapid screening (Xie et al., 2021). Similarly, rhodamine hydrazide modified Fe3O4 microspheres have been developed for the selective detection and removal of Hg2+ ion in water, demonstrating notable selectivity and adsorption ability (Wang et al., 2013).

2. Applications in Oxidation Reactions and Drug Discovery

In the realm of chemical reactions, aryl hydrazides like benz(o)hydrazide (BH) and phenylacetic hydrazide (PAH), which bear resemblance to this compound, have been studied for their oxidation reactions. These studies are significant in drug discovery and understanding the reaction mechanisms of hydrazides (Zhang, 2020).

3. Photosensitization and Photodynamic Therapy

A novel photosensitizer scaffold based on the BODIPY chromophore, which shares similarities with this compound in its photostability and response to light, has been developed. This scaffold shows potential for use in cell photosensitization, oxidative stress studies, or photodynamic therapy (PDT) (Yogo et al., 2005).

4. Pharmaceutical and Biomedical Applications

BDP, an anti-inflammatory corticosteroid, has been studied for its potential in pulmonary delivery, particularly using the rapid expansion of supercritical solution technique, which is relevant for asthma treatment (Charpentier et al., 2008). Additionally, the development of biodegradable polymers (BDPs) for pharmaceutical and biomedical applications, including ophthalmic drug delivery, highlights the diverse potential of BDP-related compounds (Osi et al., 2022).

5. Environmental and Material Science Applications

In material science, BDP compounds have been used in the preparation of flame retardant nanocomposites for polyamide 6, enhancing flame retardancy and maintaining mechanical properties (Boonkongkaew & Sirisinha, 2018).

Properties

Molecular Formula

C18H18BClF2N4O

Molecular Weight

390.62

IUPAC Name

N/A

InChI

InChI=1S/C18H17BF2N4O.ClH/c20-19(21)24-14(9-11-18(26)23-22)6-7-15(24)12-16-8-10-17(25(16)19)13-4-2-1-3-5-13;/h1-8,10,12H,9,11,22H2,(H,23,26);1H

InChI Key

QEUBCPGVPKSGMU-UHFFFAOYSA-N

SMILES

F[B-]1(F)[N+]2=C(C3=CC=CC=C3)C=CC2=CC4=CC=C(CCC(N[NH3+])=O)N41.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP R6G hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BDP R6G hydrazide
Reactant of Route 2
BDP R6G hydrazide
Reactant of Route 3
Reactant of Route 3
BDP R6G hydrazide
Reactant of Route 4
BDP R6G hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.